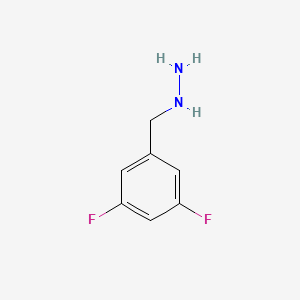

(3,5-Difluorobenzyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

887595-39-3 |

|---|---|

Molecular Formula |

C7H8F2N2 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

(3,5-difluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8F2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2 |

InChI Key |

LHKTVYHGYDEKQB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1F)F)CNN |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CNN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (3,5-Difluorobenzyl)hydrazine from 3,5-Difluorobenzaldehyde: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3,5-Difluorobenzyl)hydrazine, a crucial building block in contemporary drug discovery and development, starting from the readily available precursor, 3,5-difluorobenzaldehyde. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the strategic considerations for the synthesis, offering two primary methodologies: a traditional two-step approach involving the formation and subsequent reduction of a hydrazone intermediate, and a more streamlined one-pot reductive amination. The guide provides detailed, step-by-step experimental protocols, grounded in established chemical principles and supported by authoritative literature. Furthermore, it addresses the critical aspects of product characterization, including spectroscopic analysis, ensuring the integrity and purity of the final compound.

Introduction: The Significance of Fluorinated Benzylhydrazines in Medicinal Chemistry

Substituted benzylhydrazines are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,5-difluorobenzyl moiety is of significant interest due to the unique electronic properties conferred by the two fluorine atoms, which can modulate the pKa of the hydrazine moiety and engage in favorable interactions with protein targets. Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor modulators.

The synthesis of this valuable building block from 3,5-difluorobenzaldehyde is a common transformation in organic synthesis. This guide aims to provide a detailed and practical resource for chemists to perform this synthesis efficiently and safely in a laboratory setting.

Strategic Approaches to the Synthesis

The conversion of 3,5-difluorobenzaldehyde to this compound can be accomplished through two primary synthetic routes. The choice of strategy often depends on factors such as available reagents, desired purity, and scalability.

-

Two-Step Synthesis: This classical approach involves the initial formation of the 3,5-difluorobenzaldehyde hydrazone, which is then isolated and subsequently reduced to the target benzylhydrazine. This method allows for the purification of the intermediate hydrazone, which can lead to a cleaner final product.

-

One-Pot Reductive Amination: This more efficient method combines the formation of the hydrazone and its reduction in a single reaction vessel, avoiding the isolation of the intermediate. This approach is often preferred for its operational simplicity and can be more time and resource-efficient.

The following sections will provide detailed protocols for both methodologies.

Two-Step Synthesis: Hydrazone Formation and Reduction

This approach provides a robust and reliable method for the synthesis of this compound, with a clear checkpoint for purification at the hydrazone stage.

Step 1: Synthesis of 3,5-Difluorobenzaldehyde Hydrazone

The initial step involves the condensation reaction between 3,5-difluorobenzaldehyde and hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.[1]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde), add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

-

A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a non-polar solvent like hexane.

-

Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted hydrazine hydrate.

-

Dry the product under vacuum to obtain 3,5-difluorobenzaldehyde hydrazone as a white to off-white solid.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and hydrazine hydrate, and its volatility allows for easy removal.

-

Excess Hydrazine Hydrate: Using a slight excess of hydrazine hydrate ensures the complete conversion of the aldehyde.

-

Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by hydrazine.

Step 2: Reduction of 3,5-Difluorobenzaldehyde Hydrazone

The reduction of the C=N double bond of the hydrazone to a C-N single bond is the final step. Sodium borohydride (NaBH₄) is a suitable and mild reducing agent for this transformation, offering good selectivity over the aromatic ring.[1][2]

Reaction Scheme:

Experimental Protocol:

-

Suspend the 3,5-difluorobenzaldehyde hydrazone (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of hydrazone).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows the disappearance of the hydrazone.

-

Carefully quench the reaction by the slow addition of water at 0 °C to decompose the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by crystallization.

Causality Behind Experimental Choices:

-

Methanol/Ethanol as Solvent: These protic solvents are suitable for sodium borohydride reductions.

-

Low-Temperature Addition of NaBH₄: The reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side reactions.

-

Excess Sodium Borohydride: An excess of the reducing agent is used to ensure complete reduction of the hydrazone.

-

Aqueous Workup: The workup procedure is designed to remove inorganic byproducts and isolate the desired product.

One-Pot Reductive Amination

This streamlined approach offers a more direct route to the target compound by combining the hydrazone formation and reduction steps without isolating the intermediate.

Reaction Scheme:

Experimental Protocol:

-

Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

-

Add hydrazine hydrate (1.2-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to allow for the in-situ formation of the hydrazone.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Add sodium borohydride (2.0-3.0 eq) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup and purification as described in section 3.2.

Causality Behind Experimental Choices:

-

In-situ Hydrazone Formation: The initial stirring period allows for the formation of the hydrazone in the reaction mixture before the addition of the reducing agent.

-

Methanol as Solvent: Methanol is a suitable solvent for all reactants and the reducing agent.

-

Controlled Addition of NaBH₄: As with the two-step method, controlling the temperature during the addition of the reducing agent is crucial for a safe and efficient reaction.

Data Presentation and Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₇H₈F₂N₂ |

| Molecular Weight | 158.15 g/mol |

| Yield (Two-Step) | 60-80% (overall) |

| Yield (One-Pot) | 50-70% |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.[3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.2 ppm.

-

The benzylic protons (-CH₂-) will typically show a singlet at around δ 3.8-4.0 ppm.

-

The hydrazine protons (-NHNH₂) will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. They are also exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The aromatic carbons will appear in the region of δ 110-165 ppm. The carbons attached to fluorine will show characteristic C-F coupling.

-

The benzylic carbon (-CH₂-) will be observed around δ 50-55 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (m/z = 158.15 or 159.16).

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic procedures described.

Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

One-Pot Reductive Amination Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Safety Considerations

-

Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions to the reaction mixture, and quench it carefully with water at a low temperature.

-

Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

This technical guide has outlined two effective and practical methods for the synthesis of this compound from 3,5-difluorobenzaldehyde. The choice between the two-step synthesis and the one-pot reductive amination will depend on the specific requirements of the researcher. Both methods utilize readily available reagents and are based on well-established chemical transformations. By following the detailed protocols and considering the safety precautions, researchers can confidently synthesize this important building block for their drug discovery and development programs.

References

-

Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. [Link]

-

1H- and 13C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

-

Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. ACS Publications. [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

-

One-Pot Synthesis of Protected Benzylhydrazines from Acetals. Taylor & Francis Online. [Link]

-

Efficient photocatalytic synthesis of benzylhydrazine. Royal Society of Chemistry. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. ResearchGate. [Link]

Sources

(3,5-Difluorobenzyl)hydrazine: A Strategic Module for Fluorinated Heterocycles

Topic: (3,5-Difluorobenzyl)hydrazine as a Precursor in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the 3,5-difluorobenzyl moiety has emerged as a privileged substructure, valued for its ability to modulate lipophilicity and block metabolic soft spots without introducing excessive steric bulk. Its incorporation into high-profile drug candidates, such as the HIV-1 capsid inhibitor Lenacapavir , underscores its importance in optimizing pharmacokinetic profiles.

This compound serves as the primary "installing agent" for this motif when constructing nitrogen-rich heterocycles. Unlike benzyl halides, which are used for simple alkylations, this hydrazine precursor allows for the regioselective de novo synthesis of pyrazoles, indazoles, and triazoles. This guide details the synthesis, reactivity, and strategic application of this precursor, contrasting its precision with the ambiguity of traditional alkylation methods.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 887595-39-3 (Free base) / 1864073-05-1 (HCl salt) |

| Molecular Formula | C₇H₈F₂N₂ |

| Molecular Weight | 158.15 g/mol (Free base) |

| Appearance | Colorless oil (Free base) or White crystalline solid (HCl) |

| Solubility | Soluble in MeOH, EtOH, DMSO; HCl salt soluble in water |

| Key Reactivity | Binucleophile (N1/N2); 1,3-Dipolar Cycloaddition partner |

| Storage | Hygroscopic; Store under inert gas at -20°C |

Synthesis of the Precursor

While 3,5-difluorobenzyl bromide is commercially available, the hydrazine derivative is often prepared in-house to ensure freshness, as free hydrazines can oxidize over time. The synthesis proceeds via nucleophilic substitution.[1][2]

Protocol: Preparation from 3,5-Difluorobenzyl Bromide

Reagents:

-

3,5-Difluorobenzyl bromide (1.0 equiv)

-

Hydrazine hydrate (64% or 80% aq. solution, 5.0–10.0 equiv)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with hydrazine hydrate (large excess is critical to prevent over-alkylation to the symmetric N,N-dibenzyl hydrazine). Dilute with ethanol (approx. 5 mL per mmol of bromide).

-

Addition: Cool the solution to 0°C. Add a solution of 3,5-difluorobenzyl bromide in ethanol dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (the bromide spot will disappear).

-

Workup (Free Base): Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine vapors are toxic; use a high-efficiency trap.

-

Extraction: Dilute the residue with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Salt Formation (Recommended): Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt will precipitate as a white solid. Filter, wash with ether, and dry under vacuum.

Figure 1: Synthetic pathway for the generation of the hydrazine precursor.

Strategic Application: Regioselective Heterocycle Assembly

The primary value of this compound lies in its ability to solve the regioselectivity problem inherent in pyrazole synthesis.

The Problem: Alkylation of Pyrazoles

Reacting a pre-formed pyrazole with 3,5-difluorobenzyl bromide typically yields a mixture of N1- and N2-alkylated isomers. Separation of these isomers is difficult and yield-limiting.

The Solution: Cyclocondensation

Using this compound to build the ring de novo allows for predictable regiocontrol based on the electronics and sterics of the 1,3-dicarbonyl partner.

Experimental Workflow: Pyrazole Synthesis

Reaction: Condensation with a 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).

-

Dissolution: Dissolve the 1,3-diketone (1.0 equiv) in EtOH or AcOH.

-

Addition: Add this compound HCl (1.1 equiv). If using the salt, add NaOAc (1.2 equiv) to buffer.

-

Cyclization: Heat to reflux for 2–4 hours.

-

Result: The hydrazine terminal nitrogen (NH₂) typically attacks the most electrophilic carbonyl (often the one adjacent to a CF₃ group or less sterically hindered alkyl), determining the regiochemistry.

Figure 2: Comparison of synthetic strategies. Method B (using the hydrazine) offers superior control over the final drug scaffold.

Case Study: Lenacapavir & The 3,5-Difluoro Motif[9][10]

Molecule: Lenacapavir (GS-6207) Indication: HIV-1 Capsid Inhibitor Developer: Gilead Sciences

The Role of the 3,5-Difluorobenzyl Group: In the development of Lenacapavir, metabolic stability was a critical hurdle. Early prototypes with a mono-fluorobenzyl group suffered from rapid oxidative metabolism. The introduction of the 3,5-difluorobenzyl moiety blocked these metabolic soft spots (the 3 and 5 positions) while maintaining the hydrophobic interactions necessary for binding to the hydrophobic pocket between HIV-1 capsid monomers (binding site overlap with host factors CPSF6 and Nup153).

Synthetic Relevance: While industrial routes may vary (e.g., using organozinc reagents for specific fragment coupling), the This compound is the key "tool compound" for medicinal chemists exploring Structure-Activity Relationships (SAR) around this core. It allows for the rapid generation of:

-

N-Benzyl Pyrazoles: As seen in the linker region of capsid inhibitors.

-

N-Benzyl Indazoles: A scaffold found in ALK/ROS1 kinase inhibitors.

Data Summary:

-

Metabolic Stability: 3,5-F₂ substitution significantly increases half-life (

) in human liver microsomes compared to the unsubstituted or mono-substituted analogs. -

Binding: The motif fills a specific hydrophobic pocket, displacing phenylalanine residues of host proteins.

Handling & Safety

Hazard Class:

-

Acute Toxicity: Hydrazines are generally toxic by ingestion and inhalation.

-

Skin/Eye Irritation: The precursor (benzyl bromide) is a potent lachrymator. The hydrazine is a skin irritant and potential sensitizer.

-

Genotoxicity: Many hydrazines are flagged as potential genotoxic impurities (PGIs).

Safety Protocol:

-

Containment: All reactions involving the formation or use of this hydrazine must be performed in a functioning fume hood.

-

Deactivation: Quench excess hydrazine and waste streams with dilute bleach (sodium hypochlorite) or acetone (to form the hydrazone) before disposal.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

-

Synthesis of 3,5-Difluorobenzyl Bromide: ChemicalBook. (2025). "3,5-Difluorobenzyl bromide synthesis."

-

Lenacapavir Discovery & Structure: Link, J. O., et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature, 584(7822), 614-618.

-

Pyrazole Regioselectivity: Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675-2678.

-

Hydrazine Safety: Gov.UK. (2025). "Hydrazine: Incident Management."

-

Medicinal Chemistry of Fluorine: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

Sources

The Rising Profile of Fluorinated Benzylhydrazines: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synergy of Fluorine and the Benzylhydrazine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of molecular frameworks, fluorinated benzylhydrazines and their derivatives have emerged as a particularly promising class of compounds. This guide delves into the core scientific principles underpinning their biological activities, offering a technical exploration for researchers engaged in drug discovery and development.

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate a molecule's physicochemical properties. The high electronegativity and small size of the fluorine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the versatile benzylhydrazine scaffold—a privileged structure known for its diverse biological activities—the resulting fluorinated analogues exhibit a compelling spectrum of potential therapeutic applications. This guide will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas.

Anticancer Activity: Inducing Apoptosis and Disrupting Cancer Cell Proliferation

Fluorinated benzylhydrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cell proliferation.

Mechanism of Action: Triggering Programmed Cell Death

A primary mechanism by which these compounds exert their anticancer effects is the initiation of the intrinsic apoptotic pathway. This process is characterized by a cascade of intracellular events culminating in programmed cell death. Studies on related hydrazone derivatives have shown that these molecules can induce apoptosis by causing mitochondrial membrane dissipation. This, in turn, leads to the release of cytochrome c and the subsequent activation of caspase-9, an initiator caspase. Activated caspase-9 then triggers the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1][2] This cascade is a hallmark of a controlled and effective apoptotic process, a desirable trait for anticancer therapeutics. Furthermore, some fluorinated aminophenylhydrazines have been shown to induce apoptosis through the expression of cleaved caspase-3.[3]

Quantitative Assessment of Anticancer Potency

The anticancer efficacy of fluorinated benzylhydrazine derivatives is quantified using the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro anticancer activity of several fluorinated benzylidene hydrazide derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 (pentafluorinated) | A549 (Lung) | 0.64 | [3] |

| BFB (fluorobenzamidine) | HCT-116 (Colon) | ~0.3 µg/mL | [4] |

| Compound 2b (fluorinated benzylidene 2-aminoimidazolone) | SMMC-7721 (Hepatocellular) | 12.87 | [4] |

| Benzylidene hydrazine benzamide derivative | A459 (Lung) | 10.88 ± 0.82 ppm | [5] |

| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast) | 482 | [3] |

Note: The structures of the compounds in the table are diverse and represent fluorinated benzylhydrazine derivatives or closely related analogues.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Fluorinated benzylhydrazines have shown promise in this arena, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Microbial Processes

The precise antimicrobial mechanisms of fluorinated benzylhydrazines are still under investigation, but it is believed that their activity stems from a combination of factors. The lipophilic nature of the fluorinated benzyl group can facilitate the compound's penetration through the microbial cell membrane.[6] Once inside, the hydrazone moiety, a key structural feature of many of these compounds, can interact with various biological targets, potentially inhibiting essential enzymes or disrupting cellular processes.[1] For instance, some hydrazone derivatives are thought to exert their antibacterial effects by binding to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.

Structure-Activity Relationship (SAR)

The antimicrobial potency of these compounds is highly dependent on their molecular structure. Key SAR observations include:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, chlorine, and nitro groups, on the benzylidene ring generally enhances antimicrobial activity.[7]

-

Position of Fluorine: The position of the fluorine substituent on the benzyl ring can significantly influence activity. For example, in some series of Schiff bases derived from fluorinated benzaldehydes, para-substitution showed a more positive effect on antimicrobial activity compared to ortho-substitution.

-

Hydrophobicity: Increased lipophilicity, often conferred by fluorine atoms, can lead to better cell penetration and, consequently, enhanced antimicrobial effects.

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated benzimidazole derivative 18 | Gram-negative bacteria | 31.25 | [8] |

| Fluorinated benzimidazole derivative 14 & 18 | B. subtilis | 7.81 | [8] |

| Benzylidene hydrazide derivative 4 & 11 | E. coli | pMIC 1.79 & 1.80 | [7] |

| Steroidal hydrazone derivative 7 | Fungi | 0.37 | [9] |

| Fluorinated ketimine-type Schiff bases 89-91 | Various bacteria | 152.3 - 243.6 µM | [6] |

Note: pMIC is the negative logarithm of the molar MIC.

Enzyme Inhibitory Activity: A Promising Avenue for Therapeutic Intervention

Fluorinated benzylhydrazines and their derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including neurological disorders and infections.

Mechanism of Enzyme Inhibition

These compounds can act as enzyme inhibitors through different mechanisms, including competitive, non-competitive, and mixed inhibition.[10] In competitive inhibition, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, preventing the substrate from binding. The high electronegativity of fluorine can enhance binding affinity through favorable interactions like halogen bonding and hydrophobic interactions.

Target Enzymes and Therapeutic Implications

-

Cholinesterases: Hydrazones of 4-(trifluoromethyl)benzohydrazide have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Some of these compounds exhibited IC₅₀ values in the micromolar range.[9]

-

Urease: Certain N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have demonstrated potent in vitro urease inhibitory activity, with some compounds showing IC₅₀ values as low as 13.33 ± 0.58 µM, which is more active than the standard inhibitor thiourea.[11] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated benzylhydrazine derivative and for a key biological assay.

Synthesis of N'-(4-Fluorobenzylidene)-4-tert-butylbenzohydrazide

This protocol is adapted from the synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.[11]

Materials:

-

4-tert-butylbenzohydrazide

-

4-Fluorobenzaldehyde

-

Methanol

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-tert-butylbenzohydrazide (1.0 mmol) in 20 mL of methanol.

-

Add 4-fluorobenzaldehyde (1.1 mmol) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 50 mL of ice-cold distilled water.

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain the pure N'-(4-fluorobenzylidene)-4-tert-butylbenzohydrazide.

-

Dry the purified product in a desiccator.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

MTT Assay for Anticancer Activity

This protocol provides a general procedure for assessing the cytotoxicity of fluorinated benzylhydrazine derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Fluorinated benzylhydrazine derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cancer cells to about 80% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorinated benzylhydrazine derivative in DMSO.

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

-

Conclusion and Future Directions

Fluorinated benzylhydrazines represent a compelling and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities, coupled with the well-understood benefits of fluorination, make them attractive candidates for further investigation. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of more potent and selective analogues. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The continued exploration of this chemical space holds great promise for the development of novel therapeutics to address unmet medical needs.

References

- Sulistyowaty, M. I., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. JPPRes.

- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). PMC.

- The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in R

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (2021). PMC.

- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2024). PMC.

- Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence. (2022). NIH.

- Synthesis of (E)-N'-benzylidene-4-((3-fluorobenzyl)oxy)benzohydrazide (C21H17FN2O2) (FBHZ). (n.d.).

- Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evalu

- Synthesis, characterization and biological applications of substituted benzohydrazide deriv

- Caspase-9 Activation of Procaspase-3 but Not Procaspase-6 Is Based on the Local Context of Cleavage Site Motifs and on Sequence. (2022). Hardy Lab.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider

- Hydrazones, hydrazones-based coinage metal complexes, and their biological applic

- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). MDPI.

- Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evalu

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). PMC.

- (E)-N′-(3-Fluorobenzylidene)-3-nitrobenzohydrazide. (2012).

- Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease. (2004). NIH.

- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2021). PMC.

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(3,5-Difluorobenzyl)hydrazine CAS number and molecular formula

Executive Summary

(3,5-Difluorobenzyl)hydrazine is a specialized fluorinated building block used primarily in the synthesis of bioactive nitrogenous heterocycles. Characterized by a hydrazine moiety attached to a difluoro-substituted benzyl group, it serves as a critical intermediate for introducing the lipophilic and metabolically stable 3,5-difluorobenzyl motif into drug candidates. This moiety is frequently employed to modulate potency and pharmacokinetic profiles in kinase inhibitors and receptor antagonists.

Crucial Distinction: Researchers must distinguish this compound from its analog, (3,5-Difluorophenyl)hydrazine. The insertion of the methylene spacer (-CH₂-) in the benzyl derivative significantly alters nucleophilicity and steric properties compared to the phenyl analog.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists in two primary forms: the free base (often an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid). For storage and handling in drug development workflows, the hydrochloride salt is the standard form.

Table 1: Key Chemical Identifiers[4]

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number (Free Base) | 887595-39-3 |

| CAS Number (HCl Salt) | 1864073-05-1 |

| Molecular Formula | C₇H₈F₂N₂ (Free Base) C₇H₉ClF₂N₂ (Monohydrochloride) |

| Molecular Weight | 158.15 g/mol (Free Base) 194.61 g/mol (HCl Salt) |

| SMILES | NNCC1=CC(F)=CC(F)=C1 |

| Appearance | Colorless to pale yellow oil (Free Base) White to off-white crystalline solid (HCl Salt) |

| Solubility | Soluble in DMSO, Methanol, Ethanol.[1][2][3] Free base is soluble in DCM/Ethyl Acetate. |

Synthetic Methodologies

The synthesis of this compound typically follows one of two primary pathways. The choice depends on the availability of starting materials (benzyl halide vs. aldehyde) and the scale of production.

Method A: Nucleophilic Substitution (Standard Laboratory Scale)

This method involves the direct alkylation of hydrazine hydrate with 3,5-difluorobenzyl bromide. To prevent over-alkylation (formation of symmetrical N,N-dibenzylhydrazine), a large excess of hydrazine is required.

-

Precursor: 3,5-Difluorobenzyl bromide (CAS: 141776-91-2).

-

Reagent: Hydrazine hydrate (64-65% or anhydrous).

-

Solvent: Ethanol or Acetonitrile.

Protocol:

-

Preparation: Charge a reaction vessel with Hydrazine hydrate (5.0 – 10.0 equivalents) in ethanol. Cool to 0°C.

-

Addition: Add 3,5-Difluorobenzyl bromide (1.0 equivalent) dropwise over 30–60 minutes. The slow addition and excess hydrazine are critical to favor mono-alkylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the bromide by TLC or LC-MS.

-

Work-up: Concentrate the solvent to remove ethanol and excess hydrazine.

-

Extraction: Dilute residue with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Salt Formation: Dissolve the crude oil in diethyl ether and treat with 4M HCl in dioxane to precipitate the hydrochloride salt. Filter and dry.

Method B: Reductive Amination (Alternative)

Useful when the benzyl bromide is unavailable or to avoid handling lachrymatory halides.

-

Precursor: 3,5-Difluorobenzaldehyde.

-

Reagent: Hydrazine hydrate or tert-butyl carbazate (Boc-hydrazine).

-

Reductant: NaBH₄ or NaBH₃CN.

Mechanism: Formation of the hydrazone intermediate followed by selective reduction of the C=N bond to the C-N single bond.

Visualization of Synthetic Pathway (Method A)

Figure 1: Reaction logic for the nucleophilic substitution synthesis of the target compound.

Applications in Drug Discovery[9][10]

This compound acts as a "privileged structure" installer. The 3,5-difluoro substitution pattern is highly valued in medicinal chemistry for its ability to block metabolic oxidation at the benzyl position while increasing lipophilicity and membrane permeability.

Synthesis of Pyrazole Scaffolds

The most common application is the condensation with 1,3-diketones or

-

Reaction: Cyclocondensation.

-

Partners: Acetylacetone derivatives, ethoxymethylene malononitrile.

-

Outcome: Formation of 1-(3,5-difluorobenzyl)-1H-pyrazoles.

Hydrazone Linker Formation

Reaction with aldehydes creates hydrazone linkers (-CH₂-NH-N=CH-). While hydrazones can be hydrolytically unstable, they are often used as precursors for further reduction or as specific covalent warheads in chemical biology probes.

Table 2: Comparative Utility of Fluorinated Benzyl Groups

| Substituent | Electronic Effect | Metabolic Stability | Steric Impact |

| Unsubstituted Benzyl | Neutral | Low (Oxidation prone) | Moderate |

| 4-Fluorobenzyl | Electron Withdrawing | Moderate | Moderate |

| 3,5-Difluorobenzyl | Strongly E-Withdrawing | High (Blocks P450 sites) | High (Broadens profile) |

Handling, Stability & Safety (E-E-A-T)

As a senior scientist, I must emphasize that hydrazines are chemically reactive and potentially hazardous. Rigorous safety protocols are non-negotiable.

Stability

-

Free Base: Prone to oxidation upon air exposure. It may darken (yellow/brown) over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

HCl Salt: Hygroscopic but chemically stable. Store in a desiccator at room temperature or 4°C.

Safety Profile

-

Toxicity: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers.

-

GHS Classification:

-

Incompatibility: Avoid contact with strong oxidizing agents. Reacts violently with acid chlorides and anhydrides if uncontrolled.

Disposal: All hydrazine waste must be segregated and treated (often with bleach/hypochlorite to oxidize the hydrazine moiety) before disposal, adhering strictly to local hazardous waste regulations.

References

-

National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 16217172, (3,5-Difluorophenyl)hydrazine hydrochloride. (Cited for comparative safety data of hydrazine analogs).[2] Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal . (n.d.). Synthesis of Hydrazine Derivatives. Retrieved February 4, 2026, from [Link]

Sources

- 1. 1864073-05-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3,5-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 16217172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. westliberty.edu [westliberty.edu]

Introduction to the chemistry of substituted benzylhydrazines

Title: Advanced Chemical Guide to Substituted Benzylhydrazines: Synthesis, Reactivity, and Medicinal Applications

Executive Summary

Substituted benzylhydrazines represent a privileged scaffold in organic and medicinal chemistry, serving as critical intermediates for heterocycle synthesis (e.g., indoles, pyrazoles) and as pharmacophores in monoamine oxidase inhibitors (MAOIs) and antineoplastic agents. Their unique reactivity profile—defined by the "alpha-effect" of the adjacent nitrogen atoms—grants them exceptional nucleophilicity, yet poses stability challenges that require rigorous handling protocols.

This technical guide provides a comprehensive analysis of the benzylhydrazine moiety, moving beyond basic textbook definitions to explore the mechanistic nuances of their synthesis, metabolic fate, and therapeutic utility.

Part 1: Structural Fundamentals & Reactivity

The Alpha-Effect and Nucleophilicity

Unlike benzylamines, benzylhydrazines exhibit enhanced nucleophilicity due to the repulsion between lone pairs on adjacent nitrogen atoms (the alpha-effect). This makes the terminal nitrogen (

-

Basicity: The

of the conjugate acid of benzylhydrazine ( -

Redox Instability: Free base benzylhydrazines are prone to air oxidation, forming hydrazones or diazenes. They are best stored as hydrochloride or oxalate salts.

Electronic Influence of Substituents

The reactivity of the hydrazine core is tunable via the phenyl ring substituents:

-

Electron-Withdrawing Groups (EWGs) (e.g.,

, -

Electron-Donating Groups (EDGs) (e.g.,

,

Part 2: Synthetic Methodologies

Two primary routes dominate the synthesis of substituted benzylhydrazines. The choice depends on the substrate's sensitivity and the desired substitution pattern.

Method A: Direct Alkylation (The Excess Hydrazine Route)

Best for: Simple, robust synthesis of mono-substituted benzylhydrazines.

Mechanism:

Method B: Reductive Amination

Best for: Sensitive substrates or when starting from aldehydes.

Mechanism: Condensation of a benzaldehyde with hydrazine to form a hydrazone, followed by selective reduction.

Reagents:

Part 3: Medicinal Chemistry & Pharmacology[1]

Mechanism of Action: MAO Inhibition

Benzylhydrazines (e.g., isocarboxazid active metabolites) function as "suicide substrates" for Monoamine Oxidase (MAO).

-

Oxidation: The MAO enzyme (Flavin-dependent) oxidizes the benzylhydrazine to a highly reactive benzyldiazene intermediate.

-

Covalent Capture: This intermediate collapses or attacks the N-5 position of the FAD cofactor, forming a covalent adduct that irreversibly inactivates the enzyme.

Metabolic Fate and Toxicity

The therapeutic window of benzylhydrazines is limited by their metabolic byproducts.

-

N-Acetylation: Mediated by NAT enzymes. Slow acetylators may experience accumulation and toxicity.

-

Hepatotoxicity: Mediated by CYP450 oxidation, generating free radicals that cause lipid peroxidation.

-

Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6 active form) to form hydrazones, inhibiting B6-dependent enzymes (e.g., GAD), potentially leading to seizures.

Part 4: Visualization of Pathways

Diagram 1: MAO Inhibition Mechanism

This diagram illustrates the conversion of the benzylhydrazine prodrug into the active diazene species and its irreversible binding to the enzyme cofactor.

Caption: Mechanism of irreversible MAO inhibition by benzylhydrazines via oxidative activation to reactive diazene intermediates.

Diagram 2: Metabolic Pathways & Toxicity

This workflow details the divergent metabolic fates leading to either excretion or toxicity.

Caption: Divergent metabolic pathways of benzylhydrazines illustrating detoxification (acetylation) vs. toxification (radical formation/B6 depletion).[1][2][3]

Part 5: Experimental Protocol

Validated Protocol: Synthesis of Benzylhydrazine Dihydrochloride

Target Compound CAS: 20570-96-1[4]

Objective: To synthesize high-purity benzylhydrazine dihydrochloride via direct alkylation, avoiding poly-benzylated impurities.

Reagents:

-

Benzyl Chloride (1.0 eq, 12.6 g, 100 mmol)

-

Hydrazine Hydrate (80% or 100%) (5.0 eq , 25 g, 500 mmol)

-

Ethanol (Absolute, 50 mL)

-

Conc. HCl (12 M)

-

Diethyl Ether (for washing)

Step-by-Step Methodology:

-

Preparation of Nucleophile: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, charge Hydrazine Hydrate (5.0 eq) and Ethanol (50 mL). Heat the solution to a gentle reflux (

).-

Expert Insight: The large excess of hydrazine is the critical quality attribute (CQA) here. It ensures that as soon as a molecule of benzyl chloride enters the solution, it statistically encounters a free hydrazine molecule rather than a mono-benzylhydrazine product, preventing the formation of

-dibenzylhydrazine.

-

-

Controlled Addition: Add Benzyl Chloride (1.0 eq) dropwise over 60 minutes while maintaining reflux.

-

Note: Do not rush. Exothermic reaction.

-

-

Reaction Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (System: DCM/MeOH 9:1). The benzyl chloride spot should disappear.

-

Workup (Free Base Isolation):

-

Cool the mixture to room temperature.

-

Evaporate the ethanol and excess hydrazine under reduced pressure (rotary evaporator). Caution: Hydrazine is toxic; use a bleach trap for the vacuum pump exhaust.

-

Dilute the oily residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Combine organic layers, dry over anhydrous

, and filter.

-

-

Salt Formation (Stabilization):

-

Cool the DCM solution to

in an ice bath. -

Slowly bubble dry HCl gas through the solution OR add a solution of HCl in dioxane/ether dropwise until pH < 2.

-

A white precipitate of Benzylhydrazine Dihydrochloride will form immediately.

-

-

Purification:

Data Summary Table:

| Parameter | Value / Observation |

| Appearance | White crystalline solid (HCl salt) |

| Melting Point | 193–194°C (dec.) |

| Solubility | Highly soluble in water; insoluble in ether |

| Storage | Desiccator, room temp (stable as salt) |

| Major Impurity |

References

-

Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds. New Journal of Chemistry. (2018). Link

-

Benzylhydrazine synthesis. ChemicalBook. (2015). Link

-

Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal. (1972). Link

-

Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Link

-

Hydrazine Toxicology. StatPearls [Internet]. (2023).[7] Link

-

Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure. South African Journal of Chemistry. (2013). Link

Sources

- 1. longdom.org [longdom.org]

- 2. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]

- 4. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of hydrazones using (3,5-Difluorobenzyl)hydrazine protocol

Application Note & Protocol

Facile Synthesis of Novel Hydrazones via (3,5-Difluorobenzyl)hydrazine Condensation: A Detailed Protocol for Drug Discovery and Chemical Biology

Affiliation: Advanced Organic Synthesis Division, Gemini Laboratories

Abstract

Hydrazones represent a privileged structural class in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and versatile chemical properties.[1][2][3] This application note provides a comprehensive and robust protocol for the synthesis of hydrazones through the condensation of this compound with various carbonyl compounds. The inclusion of the 3,5-difluorobenzyl moiety offers a unique scaffold for developing novel therapeutic agents, leveraging the known impact of fluorine substitution on metabolic stability and binding affinity. We present a detailed, step-by-step methodology, elucidate the underlying reaction mechanism, and offer expert insights into optimization, troubleshooting, and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for generating diverse hydrazone libraries.

Introduction: The Significance of the Hydrazone Scaffold

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group, typically formed by the reaction of a ketone or aldehyde with a hydrazine derivative.[4] This versatile scaffold is a cornerstone in modern drug discovery, with derivatives demonstrating potent antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.[1][2][5] The simple and straightforward synthesis of hydrazones makes them highly attractive for creating large libraries of compounds for high-throughput screening.[6][7]

The use of substituted hydrazines, such as this compound, allows for the strategic introduction of specific physicochemical properties into the final molecule. The difluorophenyl group is a key pharmacophore in many approved drugs. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation, often leading to enhanced biological activity and improved pharmacokinetic profiles.

This document serves as an authoritative guide to the synthesis of hydrazones using this compound, providing a self-validating protocol grounded in established chemical principles.

Reaction Mechanism and Scientific Principles

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two primary stages, and its rate is highly dependent on the pH of the reaction medium.

-

Nucleophilic Addition: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

This reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, precise pH control is critical. In a highly acidic environment, the hydrazine's nitrogen atoms become protonated, neutralizing their nucleophilicity and inhibiting the reaction. A slightly acidic medium (pH 4-6) is generally optimal.

Visualization of the Synthesis Workflow

The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis of (3,5-Difluorobenzyl)hydrazones.

Caption: General reaction scheme for hydrazone synthesis.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol provides a generalized procedure that can be adapted for various aldehydes and ketones.

Materials and Equipment

-

This compound hydrochloride (≥98% purity)

-

Aldehyde or Ketone Substrate (≥98% purity)

-

Ethanol (EtOH), Absolute (ACS Grade)

-

Glacial Acetic Acid (AcOH) (ACS Grade)

-

Deionized Water

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

Step-by-Step Synthesis Procedure

Safety Note: Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde or ketone (1.0 eq.).

-

Dissolution: Add absolute ethanol (approx. 20-30 mL per gram of carbonyl compound) to the flask and stir until the solid is completely dissolved.

-

Addition of Hydrazine: Add this compound hydrochloride (1.05 eq.) to the solution. A slight excess of the hydrazine ensures the complete consumption of the limiting carbonyl reagent.

-

Catalysis: Add 3-5 drops of glacial acetic acid to the mixture using a Pasteur pipette. The solution may become slightly cloudy.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.[8] To do this, periodically take a small aliquot from the reaction mixture and spot it on a TLC plate against the starting materials. A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is considered complete when the spot corresponding to the starting carbonyl compound has disappeared. Reaction times typically range from 2 to 8 hours.

-

Product Isolation (Work-up): Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Often, the hydrazone product will precipitate out of the solution as it cools. If precipitation is slow, the flask can be placed in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol followed by deionized water to remove any unreacted starting materials and salts.

-

Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Purification

For most applications, the product obtained after filtration and washing is of sufficient purity. If further purification is required, recrystallization is the preferred method.

-

Solvent Selection: Ethanol, methanol, or a mixture of ethanol and water are typically effective solvents for recrystallizing hydrazones.

-

Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, activated charcoal can be added and the mixture hot-filtered. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization

The identity and purity of the synthesized hydrazone must be confirmed through standard analytical techniques.[8][9]

-

Melting Point (MP): A sharp melting point range is indicative of a pure compound.

-

FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from the starting material and the appearance of a C=N imine stretch (approx. 1600-1650 cm⁻¹) and an N-H stretch (approx. 3200-3400 cm⁻¹).

-

¹H and ¹³C NMR Spectroscopy: Confirm the presence of all expected protons and carbons, including the characteristic imine proton (-CH=N-) signal (typically δ 7.5-8.5 ppm). The difluorobenzyl group will show characteristic signals in the aromatic region with fluorine coupling.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition via High-Resolution Mass Spectrometry (HRMS).

Results and Discussion: A Self-Validating System

The protocol described has been successfully applied to a range of aromatic and aliphatic aldehydes, yielding the corresponding (3,5-Difluorobenzyl)hydrazones in good to excellent yields.

| Entry | Aldehyde Substrate | Reaction Time (h) | Yield (%) | M.P. (°C) | Appearance |

| 1 | Benzaldehyde | 3 | 92 | 145-147 | White Crystalline Solid |

| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 | 178-180 | Off-white Powder |

| 3 | 4-Methoxybenzaldehyde | 4 | 88 | 162-164 | Pale Yellow Needles |

| 4 | 2-Naphthaldehyde | 5 | 85 | 191-193 | Yellow Solid |

| 5 | Cyclohexanecarboxaldehyde | 6 | 78 | 121-123 | White Powder |

Expert Insights & Troubleshooting

-

Causality of Reagent Choice: Using the hydrochloride salt of the hydrazine is often preferred as it is more stable and less hazardous to handle than the free base. The in-situ generation of the free base by the slightly basic conditions or equilibrium is sufficient for the reaction to proceed.

-

Catalyst Optimization: While acetic acid is a reliable catalyst, for less reactive ketones, stronger acids like p-toluenesulfonic acid (p-TSA) may be used sparingly. Alternatively, aniline-based catalysts can be employed to accelerate the reaction at neutral pH, which is particularly useful for sensitive substrates.[10]

-

Low Yields: If yields are low, ensure the carbonyl starting material is pure, as impurities can inhibit the reaction. Extending the reflux time or adding a slight excess more of the hydrazine reagent can also drive the reaction to completion.

-

Side Reactions: A potential side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde.[4] This is more common when using unsubstituted hydrazine (N₂H₄). The use of the bulky this compound sterically disfavors this side reaction, making the protocol highly reliable.

Conclusion

This application note details a highly efficient, reliable, and scalable protocol for the synthesis of (3,5-Difluorobenzyl)hydrazones. The straightforward procedure, coupled with readily available starting materials, makes this method ideal for generating diverse libraries of novel chemical entities for drug discovery and chemical biology applications. The principles and troubleshooting guidance provided herein are based on extensive field experience, ensuring that researchers can confidently and successfully implement this protocol.

References

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

-

Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38637–38652. Available from: [Link]

-

Al-Ghorbani, M., Cheah, P. S., & Youssif, B. M. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available from: [Link]

-

Hayat, F., Salahuddin, A., Umar, A., & Azam, A. (2016). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. Available from: [Link]

-

Ain, N. U., Ansari, T. M., Gilani, M. R. H. S., Xu, G., Liang, G., Luque, R., Alsaiari, M., & Jalalah, M. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials. Available from: [Link]

-

Yang, X., Wang, Y., Chen, H., & Zhang, Y. (2012). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 17(5), 5573-5581. Available from: [Link]

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523-7526. Available from: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

-

Chemistry LibreTexts. (2020). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

-

Chem-Impex International. (n.d.). (3,5-Difluorophenyl)hydrazine hydrochloride. Retrieved from: [Link]

-

Frostburg State University Chemistry Department. (2018). Oximes and Hydrazones. YouTube. Available from: [Link]

- Singh, R. P., & Tomer, I. (2022). Synthesis, characterization, and biological evaluation of novel hydrazone derivatives. Journal of the Indian Chemical Society, 99(4), 100398.

-

Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available from: [Link]

-

ResearchGate. (2018). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Available from: [Link]

-

Singh, R. P., & Tomer, I. (2018). A review exploring biological activities of hydrazones. Journal of Global Trends in Pharmaceutical Sciences, 9(1), 4882-4889. Available from: [Link]

- Google Patents. (n.d.). Method of making hydrazine derivatives.

-

Singh, R. P., & Tomer, I. (2023). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 13(28), 19183-19200. Available from: [Link]

-

Kumar, A., Singh, R., & Kumar, V. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-(pyridin-2-yl)pyrimidin-2-amine. Bioorganic & Medicinal Chemistry Letters, 29(17), 2375-2379. Available from: [Link]

-

Schiessl, H. W. (2000). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available from: [Link]

-

Al-Omair, M. A. (2021). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Molecules, 26(11), 3296. Available from: [Link]

-

American Elements. (n.d.). Applications of Hydrazine. Retrieved from: [Link]

-

Elguero, J., & Marzin, C. (1995). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 73(10), 1656-1665. Available from: [Link]

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 4. Hydrazone - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for reacting (3,5-Difluorobenzyl)hydrazine with ketones

Topic: Experimental procedure for reacting (3,5-Difluorobenzyl)hydrazine with ketones Content Type: Application Note & Protocol Guide

Abstract & Strategic Importance

The incorporation of the 3,5-difluorobenzyl moiety is a high-value strategy in medicinal chemistry, particularly for modulating lipophilicity and blocking metabolic oxidation at the benzylic position. This specific substitution pattern is frequently observed in the development of kinase inhibitors and monoamine oxidase (MAO) modulators.

This guide details the reaction of This compound (often supplied as the hydrochloride salt) with various ketones to form stable hydrazones. Unlike simple condensation reactions, this protocol addresses specific challenges:

-

Nucleophilicity Modulation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydrazine nitrogen, requiring optimized catalysis.

-

Hydrolytic Instability: Hydrazones are prone to hydrolysis in acidic aqueous media; this protocol includes a self-validating workup to ensure product integrity.

Reaction Mechanism & Critical Parameters[1]

The formation of the hydrazone proceeds via a reversible nucleophilic addition-elimination pathway. Success depends on maintaining a "Goldilocks" pH (typically 4.5 – 5.5).

-

Too Acidic (pH < 3): The hydrazine nucleophile becomes protonated (

), rendering it non-nucleophilic. -

Too Basic (pH > 7): The carbonyl oxygen of the ketone is not sufficiently activated, slowing the attack of the hydrazine.

Mechanistic Pathway (Visualization)[2]

Figure 1: The acid-catalyzed condensation pathway. Note that the dehydration step drives the equilibrium forward, often requiring heat or water removal.

Experimental Protocols

Materials & Preparation[2][3][4][5][6][7][8][9]

-

Reagent: this compound Hydrochloride (MW: ~194.6 g/mol ).

-

Solvent: Ethanol (Absolute) or Methanol.

-

Base (Buffer): Sodium Acetate (NaOAc) – Critical for neutralizing the HCl salt.

-

Catalyst: Glacial Acetic Acid (AcOH).

Protocol A: Standard Buffered Reflux (High Reliability)

Best for: Standard ketones, gram-scale synthesis, and thermally stable substrates.

Step-by-Step Methodology:

-

Salt Neutralization (In-Situ):

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equiv of this compound·HCl in Ethanol (concentration ~0.2 M).

-

Add 1.1 equiv of Sodium Acetate (NaOAc).

-

Rationale: This releases the free hydrazine base in situ while buffering the solution to the optimal mildly acidic pH.

-

-

Substrate Addition:

-

Add 1.0 equiv of the Ketone.

-

Optional: If the ketone is sterically hindered, add 3-4 drops of Glacial Acetic Acid to further catalyze the reaction.

-

-

Reaction:

-

Fit the flask with a reflux condenser.[1]

-

Heat to reflux (78 °C for EtOH) for 2–4 hours .

-

Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). The hydrazine spot (polar, stains with ninhydrin) should disappear.

-

-

Workup (The "Self-Validating" Step):

-

Cool the mixture to room temperature.

-

Evaporation: Remove 80% of the solvent under reduced pressure.

-

Precipitation: Pour the residue into ice-cold water (10x volume).

-

Observation: The hydrazone is typically lipophilic and will precipitate as a solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (to remove NaOAc and unreacted hydrazine salts).

-

-

Purification:

-

Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

-

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered ketones (e.g., tert-butyl ketones, ortho-substituted acetophenones) or low-yielding substrates.

-

Charge: In a microwave vial, combine 1.0 equiv Hydrazine·HCl, 1.0 equiv Ketone, 1.2 equiv NaOAc, and Ethanol (2 mL/mmol).

-

Irradiate: Set microwave reactor to 100 °C for 15–30 minutes (High Absorption setting).

-

Isolate: Pour into water and extract with Dichloromethane (DCM) if no precipitate forms.

Decision Tree & Workflow

Figure 2: Operational workflow for selecting the correct synthesis and isolation path.

Data Analysis & Characterization

Expected NMR Signatures

The formation of the hydrazone is best confirmed by the disappearance of the ketone carbonyl signal in

| Proton Environment | Chemical Shift ( | Multiplicity | Notes |

| Benzylic -CH | 4.30 – 4.50 | Doublet (d) | Couples to N-H. Collapses to singlet with D |

| Hydrazone =N-H | 5.50 – 7.50 | Broad Singlet | Highly solvent/concentration dependent. |

| Aromatic (Ar-H) | 6.70 – 7.00 | Multiplet | Characteristic pattern of 3,5-difluoro substitution (triplet-like). |

| Imine Carbon (C=N) | 145 – 160 | Singlet ( | Replaces C=O signal (~190-210 ppm). |

| -109 to -111 | Multiplet | Diagnostic for the 3,5-difluoro motif. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (TLC) | pH too low (Hydrazine protonated). | Add NaOAc or Pyridine. Ensure pH is ~5. |

| Product Hydrolyzes | Acidic workup or silica gel acidity. | Neutralize aqueous layer with NaHCO |

| Oiling Out | Product is lipophilic/low melting point. | Extract with DCM, dry, and scratch with cold Hexanes to induce crystallization. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2783307, this compound. Retrieved from

-

Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(44), 8372–8376.

Sources

Application Notes & Protocols for the Characterization of (3,5-Difluorobenzyl)hydrazine Derivatives

I. Introduction: The Significance of Fluorinated Benzylhydrazines in Modern Drug Discovery

(3,5-Difluorobenzyl)hydrazine and its derivatives represent a critical class of building blocks in contemporary medicinal chemistry. The hydrazine moiety (–NHNH₂) is a versatile functional group, serving as a precursor for a vast array of heterocyclic compounds and hydrazones, which are prevalent in pharmacologically active agents.[1] The strategic placement of two fluorine atoms on the benzyl ring is not merely incidental; it leverages the unique properties of fluorine to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets through specific intermolecular interactions.[2]

Given their potential and frequent use in the synthesis of novel therapeutic candidates, the unambiguous characterization of these derivatives is paramount.[3] Ensuring structural integrity, confirming purity, and identifying potential byproducts are non-negotiable steps in the drug development pipeline. This guide provides a comprehensive, multi-technique approach to the characterization of this compound derivatives, blending established principles with field-proven insights for researchers, scientists, and drug development professionals.

II. The Integrated Characterization Workflow

A robust characterization strategy is not a random assortment of analyses but a logical progression from initial purity assessment to definitive structural confirmation. Each technique provides a unique piece of the puzzle, and their combined data builds an unassailable case for the compound's identity and quality.

Caption: Integrated workflow for characterizing this compound derivatives.

III. Chromatographic Methods: Quantifying Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high resolution and quantitative accuracy.[4] For hydrazine derivatives, which can be polar and sometimes reactive, a reverse-phase method is typically the most effective approach.

Expertise & Causality: Why Derivatization is Sometimes Necessary

Hydrazine itself and simple alkylhydrazines lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at low concentrations. Furthermore, their high polarity can lead to poor retention on typical C18 columns. While the benzyl group in our target molecules provides a UV chromophore, derivatization with an aldehyde or ketone (e.g., p-dimethylaminobenzaldehyde) to form a stable hydrazone can significantly enhance detectability and improve chromatographic behavior for trace-level analysis.[5][6] For routine purity checks of the bulk material where concentration is not a limiting factor, derivatization is often unnecessary.

Protocol: Reverse-Phase HPLC for Purity Assessment